5,7-Diphenylfuro[3,4-d]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89449-72-9 |
|---|---|
Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
5,7-diphenylfuro[3,4-d]pyridazine |
InChI |
InChI=1S/C18H12N2O/c1-3-7-13(8-4-1)17-15-11-19-20-12-16(15)18(21-17)14-9-5-2-6-10-14/h1-12H |
InChI Key |
YUYIQBFXDIZEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=NN=CC3=C(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,4 D Pyridazine and Its Derivatives
Strategies for Constructing the Furo[3,4-d]pyridazine Core
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of the furo[3,4-d]pyridazine core. These methods typically involve the reaction of a bifunctional precursor with a complementary reagent to form the heterocyclic ring in a single, thermally or catalytically promoted step.
A prevalent and direct method for the synthesis of the pyridazine (B1198779) ring is the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. In the context of furo[3,4-d]pyridazines, this involves a furan (B31954) derivative bearing two carbonyl functionalities at the 3- and 4-positions.
Specifically, the synthesis of 5,7-Diphenylfuro[3,4-d]pyridazine can be readily envisioned through the cyclocondensation of 3,4-Dibenzoylfuran with hydrazine hydrate (B1144303) . This reaction proceeds by the initial formation of a dihydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to furnish the aromatic furo[3,4-d]pyridazine ring system.
Similarly, other furo[3,4-d]pyridazine derivatives can be prepared using this approach. For instance, the reaction of acetyl-containing furan-3-carboxylates with an excess of hydrazine hydrate leads to the formation of furo[3,4-d]pyridazin-1(2H)-ones. researchgate.net The reaction conditions can influence the yield, with methods employing acetic acid or ethanol (B145695) with a catalytic amount of trifluoroacetic acid being reported. researchgate.net
A variety of substituted furo[2,3-d]pyridazines have also been synthesized via the condensation of appropriate precursors with hydrazine derivatives. mdpi.comsphinxsai.com For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be prepared by refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol. organic-chemistry.org
Table 1: Examples of Furo[3,4-d]pyridazine Synthesis using Hydrazine
| Starting Material | Reagent | Product | Reference |
| 3,4-Dibenzoylfuran | Hydrazine hydrate | This compound | Inferred from eurjchem.com |
| Methyl 4-acetyl-5-methylfuran-3-carboxylate | Hydrazine hydrate | 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one | researchgate.net |
| 3-[2-(4-halophenyl)hydrazono)-5-phenylfuran-2(3H)-one | Hydrazine hydrate | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | organic-chemistry.org |
Furan-3-carboxylates bearing a suitable functional group at the 4-position serve as versatile precursors for the construction of the pyridazine ring. A notable example is the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one from ethyl 4-acetyl-5-methylfuran-3-carboxylate and hydrazine hydrate. researchgate.net This reaction can be performed under different conditions, such as refluxing in acetic acid or at room temperature in ethanol with a catalytic amount of trifluoroacetic acid, with the latter providing a higher yield. researchgate.net These methods highlight the utility of appropriately substituted furan-3-carboxylates as key building blocks for the furo[3,4-d]pyridazine core.
An alternative strategy involves the annulation of the furan ring onto a pre-existing pyridazine moiety. This approach is particularly useful when substituted pyridazines are readily available. For instance, a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives have been synthesized starting from furo[3,4-b]pyridine-5,7-dione. researchgate.net This starting material is treated with hydrazine hydrate to form a dihydropyrido[2,3-d]pyridazine-5,8-dione, which is then further functionalized. orientjchem.org Although this leads to a pyrido-fused system, the initial step demonstrates the formation of a pyridazine ring from a furan derivative, which is then modified.
Furthermore, ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and its furan analogue can be obtained from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone, showcasing the modification of a pyridazinone to build a fused heterocyclic system. mdpi.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of fused pyridazine systems.
For example, a series of furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives have been synthesized through a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water. This catalyst-free method provides high yields and is environmentally benign. While not directly yielding a simple furo[3,4-d]pyridazine, this demonstrates the power of MCRs in constructing related fused systems.
Another example is the one-pot, four-component synthesis of 3-methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones. This reaction involves the condensation of benzaldehydes, tetronic acid, 3-aminobut-2-enenitrile, and phenylhydrazine, catalyzed by alum in an ionic liquid.
Cycloaddition Reactions and Annulation Strategies
Cycloaddition reactions provide a powerful tool for the construction of the furo[3,4-d]pyridazine core, often with high stereocontrol. A notable example is the Au(I)-catalyzed [3+3]-cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with azomethine imines. This reaction proceeds via a tandem cyclization/intermolecular cycloaddition process to afford furo[3,4-d]tetrahydropyridazines in high yields and enantioselectivities.
Annulation strategies, where a ring is built onto an existing scaffold, are also employed. For the synthesis of related furopyridine systems, palladium-catalyzed annulation of acyloximes with arynes has been reported for the synthesis of phenanthridines and isoquinolines. While not a direct synthesis of the target scaffold, these advanced methods showcase the potential for developing novel annulation strategies for furo[3,4-d]pyridazines.
Table 2: Overview of Synthetic Strategies for the Furo[3,4-d]pyridazine Core
| Strategy | Key Features | Example Reaction | Reference |
| Cyclocondensation | Reaction of a 1,4-dicarbonyl furan with hydrazine. | 3,4-Dibenzoylfuran + Hydrazine | Inferred from eurjchem.com |
| Cyclocondensation | From furan-3-carboxylates. | Ethyl 4-acetyl-5-methylfuran-3-carboxylate + Hydrazine | researchgate.net |
| Synthesis from Pyridazines | Annulation of a furan ring onto a pyridazine. | Furo[3,4-b]pyridine-5,7-dione + Hydrazine | researchgate.netorientjchem.org |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | Aldehyde + 2,6-Diaminopyrimidine-4(3H)-one + Tetronic acid | |
| Cycloaddition Reactions | [3+3] cycloaddition for tetrahydropyridazine derivatives. | 2-(1-Alkynyl)-2-alken-1-one + Azomethine imine |
Diels-Alder Type Reactions
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is a cornerstone in the synthesis of pyridazine derivatives. wikipedia.org Specifically, the inverse-electron-demand Diels-Alder (iEDDA) reaction is highly effective for constructing the pyridazine ring. d-nb.infobeilstein-journals.org This reaction typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an alkene or alkyne. wikipedia.orgd-nb.info
In the context of furo[3,4-d]pyridazine synthesis, a furan derivative can act as the dienophile. The reaction proceeds through an initial cycloaddition, followed by the extrusion of a small molecule, typically dinitrogen (N₂), to yield the aromatic pyridazine ring fused to the furan. d-nb.info The substituents on the final pyridazine ring are determined by the substitution pattern of the starting tetrazine. For instance, the use of 3,6-diphenyl-1,2,4,5-tetrazine (B188303) in a reaction with a suitable furan derivative would directly lead to a this compound skeleton. d-nb.info
The versatility of the iEDDA reaction allows for the synthesis of a wide range of substituted pyridazines. The reaction conditions can be tuned, and various dienophiles, including cyclic enol ethers, can be employed to create functionalized pyridazine products. d-nb.info Lewis acid mediation can also be used to promote these reactions and control regioselectivity. organic-chemistry.org
A notable application is the synthesis of pyridazine-fused furocoumarins, where the key step is the Diels-Alder reaction between an intermediate dihydrofuran-3-one and 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine. researchgate.net This highlights the reaction's utility in building complex, multi-ring systems. Intramolecular Diels-Alder reactions of furo[3,4-c]pyridines have also been explored to create conformationally restricted polycyclic analogues of natural products. nih.gov
Table 1: Examples of Diels-Alder Reactions in Pyridazine Synthesis
| Diene (Tetrazine) | Dienophile | Product Type | Reference |
|---|---|---|---|
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | 2,3-dihydrofuran | 4-(1-hydroxyethyl)-3,6-di(2-pyridyl)pyridazine | d-nb.info |
| 3,6-diphenyl-1,2,4,5-tetrazine | 3,4-dihydro-2H-pyran | 4-(1-hydroxypropyl)-3,6-diphenyl-pyridazine | d-nb.info |
| 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | Dihydrofura-3-ones | Pyridazine furocoumarins | researchgate.net |
| 4-vinyl-1,2,5,6-tetrahydropyridine | N-phenyl-1,2,4-triazoledione | Triazolo fused pyridopyridazines | mdpi.com |
[3+2] Cycloaddition Pathways
While the [4+2] Diels-Alder reaction is prevalent, [3+2] cycloaddition reactions also offer a viable pathway to pyridazine-containing systems, often by constructing a five-membered ring fused to the pyridazine core or by using precursors that rearrange to form the pyridazine. nih.gov These reactions involve the addition of a three-atom component (a 1,3-dipole) to a two-atom component (a dipolarophile). nih.gov
The Huisgen [3+2] dipolar cycloaddition is a classic example, leading to five-membered heterocycles. nih.gov In the synthesis of pyridazine derivatives, this can involve the reaction of nitrile imines (as 1,3-dipoles), generated in situ from hydrazonoyl chlorides, with various dipolarophiles. nih.gov For example, the cycloaddition of nitrile imines with bis(enaminones) followed by cyclocondensation with hydrazine hydrate has been used to synthesize bis-pyrazolo[3,4-d]pyridazines. nih.gov
Copper-catalyzed [3+2] cycloaddition reactions are also employed. For instance, the reaction of 2-arylidene-5-oxopyrazolidin-2-ium-1-ides with an alkyne-substituted pyrimido[4,5-c]pyridazine (B13102040) derivative yields fused pyridazine systems. nih.gov Furthermore, phosphine-catalyzed [3+2] annulations can be used to synthesize highly substituted furans, which can then serve as precursors for furo[3,4-d]pyridazines. mdpi.com
Metal-Catalyzed Synthetic Routes
Metal catalysis provides powerful and efficient methods for the synthesis of nitrogen-containing heterocycles, including pyridazines. mdpi.com These reactions often proceed under mild conditions with high selectivity and functional group tolerance. organic-chemistry.orgmdpi.com
Copper-catalyzed or copper-promoted reactions are common for constructing the pyridazine ring. One such method involves the 6-endo-trig cyclization of β,γ-unsaturated hydrazones to form 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org Iron-catalyzed cyclization of ketoxime carboxylates with aldehydes is another efficient route for synthesizing pyridine (B92270) and related nitrogen heterocycles. mdpi.com
Palladium-catalyzed reactions, such as the cyclocarbonylation of isoquinolones with carbon monoxide, are used to create fused pyridazine-like structures. mdpi.com While not a direct synthesis of the parent furo[3,4-d]pyridazine, these metal-catalyzed methods for related aza-heterocycles demonstrate the potential for developing new routes to the target scaffold. For example, an eco-friendly approach using ferric chloride (FeCl₃) as a catalyst has been developed for the one-pot, three-component synthesis of pyrimidine (B1678525) derivatives, a strategy that could potentially be adapted for pyridazines. researchgate.net
Functionalization and Derivatization of the Furo[3,4-d]pyridazine Scaffold
Once the furo[3,4-d]pyridazine core is synthesized, it can be further modified to introduce a variety of functional groups and build more complex molecular architectures.
Post-Cyclization Modifications
Post-cyclization modifications involve chemical transformations of the pre-formed furo[3,4-d]pyridazine ring system. These reactions allow for the fine-tuning of the molecule's properties. The pyridazine ring is generally electron-deficient, making it susceptible to nucleophilic attack. thieme-connect.de This reactivity can be exploited for functionalization.
Nucleophilic aromatic substitution is a key strategy. For example, halogenated pyridopyridazine (B8481360) derivatives can undergo selective substitution with nitrogen nucleophiles. mdpi.com Similarly, the nitrogen atoms within the pyridazine ring can be functionalized. For instance, N-alkylation of related furo[3,4-d]pyrimidine-2,4-diones has been demonstrated, suggesting that the nitrogen atoms in the furo[3,4-d]pyridazine ring could be similarly modified. researchgate.net
Regioselective Introduction of Aromatic Substituents (e.g., Phenyl at 5,7-Positions)
The regioselective introduction of substituents, particularly aryl groups at the 5- and 7-positions, is crucial for synthesizing compounds like this compound. The most direct method to achieve this is through the choice of starting materials in cycloaddition reactions.
As mentioned in the Diels-Alder section, using a symmetrically substituted 1,2,4,5-tetrazine, such as 3,6-diphenyl-1,2,4,5-tetrazine, in an iEDDA reaction with a furan derivative ensures the placement of phenyl groups at the corresponding 5- and 7-positions of the resulting furo[3,4-d]pyridazine. d-nb.info This approach offers excellent control over the regiochemistry of the final product, as the substitution pattern of the pyridazine ring is a direct reflection of the tetrazine precursor.
Other strategies could involve metal-catalyzed cross-coupling reactions on a di-halogenated furo[3,4-d]pyridazine scaffold. For example, a 5,7-dichlorofuro[3,4-d]pyridazine could potentially undergo a Suzuki or Stille coupling with phenylboronic acid or phenylstannane, respectively, to introduce the phenyl groups. This post-cyclization functionalization provides a flexible, albeit longer, route to the desired 5,7-diphenyl derivative.
Table 2: Strategies for Regioselective Arylation
| Strategy | Description | Key Reactants | Reference |
|---|---|---|---|
| Inverse-Demand Diels-Alder | [4+2] cycloaddition directly installs substituents from the tetrazine. | 3,6-Diphenyl-1,2,4,5-tetrazine, Furan derivative | d-nb.info |
| Metal-Catalyzed Cross-Coupling | Post-cyclization introduction of aryl groups via C-C bond formation. | Dihalogenated furo[3,4-d]pyridazine, Phenylboronic acid (Suzuki) | mdpi.com (by analogy) |
Synthesis of Polycyclic Furo[3,4-d]pyridazine Derivatives
The furo[3,4-d]pyridazine scaffold can serve as a building block for the synthesis of larger, polycyclic systems. These more complex structures are often pursued to explore new chemical space for applications in medicinal chemistry and materials science. mdpi.comdntb.gov.ua
One common approach is to fuse additional rings onto the furo[3,4-d]pyridazine core. This can be achieved by starting with a functionalized furo[3,4-d]pyridazine and performing subsequent cyclization reactions. For example, a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were synthesized starting from furo[3,4-b]pyridine-5,7-dione, which upon reaction with hydrazine forms a pyridazinedione intermediate that is then further elaborated into triazolo-fused polycyclic systems. nih.gov
Intramolecular cycloadditions are another powerful method. A domino intramolecular [4+2]-cycloaddition/ring-opening-elimination sequence starting from 3-amino-substituted furo[3,4-c]pyridines has been used to construct bridged anabasine (B190304) analogues, demonstrating the potential to create complex, three-dimensional polycyclic frameworks. nih.gov Furthermore, multicomponent reactions can be designed to assemble polycyclic structures in a single step, such as the synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones. orientjchem.org
Advanced Spectroscopic and Structural Elucidation Techniques for Furo 3,4 D Pyridazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like furo[3,4-d]pyridazines. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for determining the basic carbon-hydrogen framework of a molecule. researchgate.net The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment. In the context of 5,7-Diphenylfuro[3,4-d]pyridazine, the aromatic protons of the phenyl rings would be expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons would provide information about the substitution pattern on the phenyl rings.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Furo[3,4-d]pyridazine Derivatives
Please note that the following table provides hypothetical or representative data for educational purposes, as specific experimental data for this compound was not available in the search results. The data is based on general principles of NMR spectroscopy and known chemical shifts for similar structural motifs. mdpi.commdpi.comresearchgate.net
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H (Phenyl) | 7.2 - 8.0 | - |
| C (Phenyl) | 125 - 135 | 125 - 135 |
| C (Fused Ring) | - | 110 - 160 |
| H (Fused Ring) | 8.0 - 9.0 | - |
Two-Dimensional NMR Experiments (e.g., HMQC, HMBC, NOESY)
While one-dimensional NMR provides essential data, complex structures often necessitate the use of two-dimensional (2D) NMR techniques for unambiguous assignment. nationalmaglab.orgyoutube.com These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of directly bonded protons and carbons. libretexts.org For this compound, HSQC/HMQC would definitively link each proton signal to its corresponding carbon signal in the phenyl rings and the furo[3,4-d]pyridazine core.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range correlations between protons and carbons, typically over two or three bonds. mdpi.com This is crucial for establishing the connectivity of different structural fragments. For example, HMBC correlations could show connections between the protons on the phenyl rings and the carbons of the furo[3,4-d]pyridazine core, confirming the position of the phenyl substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space interactions between protons on the phenyl rings and protons on the furo[3,4-d]pyridazine core, providing insights into the preferred orientation of the phenyl groups relative to the fused ring system. The suppression of t1 noise is an important consideration for improving the quality of 2D NMR spectra. apm.ac.cn
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are valuable techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. rub.de The absorption of infrared radiation causes specific bonds within a molecule to stretch, bend, or vibrate in other ways. Each type of bond and functional group has a characteristic absorption frequency, allowing for the identification of key structural features. spectroscopyonline.com
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching vibrations of the aromatic phenyl rings, typically appearing in the region of 3100-3000 cm⁻¹.
C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings, which would give rise to a series of bands in the 1600-1400 cm⁻¹ region.
C-O-C stretching vibrations of the furan (B31954) ring, which are typically observed in the 1250-1050 cm⁻¹ range.
Out-of-plane C-H bending vibrations of the phenyl rings, which can provide information about the substitution pattern.
The analysis of the IR spectrum of the parent pyridazine (B1198779) molecule can serve as a reference for interpreting the spectrum of its fused derivatives. core.ac.uk FT-IR spectroscopy offers advantages over traditional IR spectroscopy, such as higher sensitivity and faster data acquisition. rub.de
Interactive Data Table: Characteristic IR Absorption Bands for Furo[3,4-d]pyridazine Systems
This table presents expected IR absorption ranges for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C=N (Pyridazine) | Stretch | 1650 - 1550 |
| C-O-C (Furan) | Stretch | 1250 - 1050 |
| Aromatic C-H | Out-of-plane bend | 900 - 675 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern. msu.edu For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.
Electron impact (EI) ionization is a common method that can lead to extensive fragmentation, providing a "fingerprint" of the molecule. researchgate.net The fragmentation of pyridazine-containing fused ring systems often involves characteristic cleavages of the pyridazine ring. nih.gov The presence of phenyl substituents would also lead to characteristic fragment ions, such as the phenyl cation (m/z 77). The fragmentation patterns can be influenced by the nature and position of substituents on the heterocyclic core. growingscience.com Softer ionization techniques, such as electrospray ionization (ESI), can also be employed, often resulting in less fragmentation and a more prominent molecular ion peak. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis is the most definitive method for determining the three-dimensional structure of a crystalline solid. scirp.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. pangaea.de
For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the furo[3,4-d]pyridazine ring system and the dihedral angles of the phenyl substituents relative to the fused heterocyclic core. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as pi-stacking, which can influence the material's properties. The synthesis of related furo[3,4-d]pyridazinone derivatives and their structural characterization by X-ray diffraction have been reported, providing valuable comparative data. mdpi.comdoi.org
Advanced Spectrophotometric Methods for Compound Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is an important technique for characterizing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The fused aromatic system of this compound constitutes a significant chromophore. The UV-Vis spectrum would show characteristic absorption maxima (λmax) corresponding to electronic transitions within the molecule, such as π → π* and n → π* transitions. The position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the aromatic rings. This technique is often used in conjunction with other spectroscopic methods for a comprehensive characterization of the compound.
Chemical Reactivity and Mechanistic Studies of Furo 3,4 D Pyridazine Systems
Reactivity of Specific Functional Groups within the Furo[3,4-d]pyridazine Core (e.g., Carbonyl Groups)
The reactivity of the furo[3,4-d]pyridazine core is significantly influenced by the nature and position of its functional groups. One of the most studied derivatives is furo[3,4-d]pyridazine-5,7-dione, which features two carbonyl groups at positions 5 and 7. smolecule.com These carbonyl groups are key to its chemical reactivity.
The presence of carbonyl groups, as seen in derivatives like pyridazinones, introduces the possibility of tautomerism, where the compound can exist in both oxo and hydroxyl forms. For instance, 3- and 4-hydroxyl pyridazines predominantly exist in the more stable oxo form. researchgate.net This keto-enol tautomerism is a crucial aspect of their reactivity. researchgate.netbyjus.com
The reactivity of the furo[3,4-d]pyridazine system can be modulated by the introduction of various functional groups. For example, the introduction of halogens, such as in 3,6-dichloropyridazine, provides a platform for a wide array of reactions. researchgate.net The electron-deficient nature of the pyridazine (B1198779) ring, enhanced by the presence of multiple chlorine atoms, allows for a loss of regioselectivity in reactions like amination and palladium cross-coupling. researchgate.net To improve reactivity and regioselectivity, other functionalities like bromine, iodine, nitro, and cyano groups can be introduced. researchgate.net
Nucleophilic and Electrophilic Reactions
The furo[3,4-d]pyridazine system, containing a pyridazine ring, is generally susceptible to nucleophilic attack due to its electron-deficient nature. researchgate.net The pyridazine ring is a π-deficient aromatic compound, which makes it more reactive towards nucleophiles. researchgate.net The reactivity towards nucleophiles increases with the number of nitrogen atoms in the ring. ubbcluj.ro
Nucleophilic Substitution:
The pyridazine ring is highly activated towards nucleophilic substitution, especially when substituted with good leaving groups like halogens. uoanbar.edu.iqwur.nl The positions most susceptible to nucleophilic attack are typically the carbon atoms adjacent to the nitrogen atoms. For instance, in pyridine (B92270), the equivalent positions (2 and 4) are more electron-deficient and thus more reactive towards nucleophiles. uoanbar.edu.iq The presence of an additional nitrogen atom in pyridazine further enhances this effect.
A common nucleophilic substitution reaction is amination. For example, 4-halogenopyridazines react with potassium amide in liquid ammonia. wur.nl The reactivity of halogenated pyridazines towards nucleophiles is a key feature in the synthesis of diverse derivatives.
Electrophilic Substitution:
In contrast, electrophilic substitution on the pyridazine ring is generally difficult. The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards electrophiles. uoanbar.edu.iq This is analogous to the behavior of other deactivated aromatic systems like nitrobenzene. uoanbar.edu.iq Reactions such as nitration and halogenation require harsh conditions. scribd.com
However, the fused furan (B31954) ring in furo[3,4-d]pyridazine is electron-rich and would be expected to be more reactive towards electrophiles than the pyridazine ring. This differential reactivity can be exploited for selective functionalization.
Tautomerism and Isomerism in Furo[3,4-d]pyridazine Systems
Tautomerism is a significant phenomenon in furo[3,4-d]pyridazine systems, particularly in derivatives containing oxo or amino groups. researchgate.netbyjus.com This involves the migration of a proton, leading to interconvertible isomers. byjus.com
A key example is the keto-enol tautomerism observed in pyridazinone derivatives. researchgate.net Hydroxy-substituted pyridazines can exist in equilibrium with their keto forms (pyridazinones). Studies have shown that for 3- and 4-hydroxypyridazines, the oxo (keto) form is generally more stable. researchgate.net
This tautomeric behavior is influenced by factors such as the solvent and the presence of other substituents. sonar.ch For instance, the tautomeric equilibrium of some Schiff bases can be solvent-dependent. sonar.ch
In addition to tautomerism, constitutional isomerism is also relevant for substituted furo[3,4-d]pyridazine systems. The arrangement of substituents on the heterocyclic core can lead to different isomers with distinct properties. For example, studies on pyridodiazepines, which are related bicyclic systems, have shown that the relative positions of the nitrogen atoms significantly impact the stability of the isomers. nih.gov
Regioselectivity and Stereoselectivity in Synthesis and Transformations
The synthesis and transformation of furo[3,4-d]pyridazines often involve considerations of regioselectivity and stereoselectivity.
Regioselectivity:
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of pyridazines, for example, the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides can be highly regioselective. rsc.org This allows for the controlled synthesis of specific trisubstituted pyridazines. rsc.org
In the functionalization of the furo[3,4-d]pyridazine core, the inherent electronic properties of the two fused rings dictate the regioselectivity of reactions. As mentioned earlier, electrophilic attack is more likely to occur on the electron-rich furan ring, while nucleophilic attack will be directed towards the electron-deficient pyridazine ring.
However, the regioselectivity can be complex. For instance, in polychlorinated pyridazines, the increasing number of electron-withdrawing chlorine atoms can lead to a loss of regioselectivity in nucleophilic substitution reactions. researchgate.net The introduction of different functional groups can be used to enhance both reactivity and regioselectivity. researchgate.net
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. In the context of furo[3,4-d]pyridazine chemistry, this can be relevant in reactions that create new stereocenters. For example, the one-pot synthesis of pyridazine C-nucleosides via a [4+2] cycloaddition of singlet oxygen, followed by reduction and cyclization, proceeds stereoselectively. researchgate.net
Ring-Opening and Rearrangement Pathways
Under certain conditions, the furo[3,4-d]pyridazine ring system can undergo ring-opening or rearrangement reactions.
Ring-Opening:
While the fused ring system is generally stable, certain derivatives can be susceptible to ring-opening. For example, the conversion of 4-amino-3-halogenopyridazines into pyrazoles involves a ring transformation. wur.nl Similarly, 4-amino-3,6-dihalogenopyridazines can be converted into 1,2,4-triazoles. wur.nl These reactions highlight the potential for the pyridazine ring to undergo cleavage and rearrangement under specific nucleophilic conditions.
Rearrangement:
Rearrangement reactions can also occur within the furo[3,4-d]pyridazine framework or its precursors. For example, in the synthesis of quinazolinone derivatives, which share some structural similarities with pyridazinones, rearrangements like the Hoffmann-Curtis or Lossen type are utilized. nih.gov Additionally, α-isatin oxime can rearrange to form a dioxoquinazoline derivative upon heating. nih.gov
Theoretical and Computational Investigations of Furo 3,4 D Pyridazine Compounds
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of heterocyclic compounds. modernscientificpress.comsemanticscholar.orguomphysics.net Methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to optimize molecular geometries and compute various molecular parameters. researchgate.netbhu.ac.in These calculations provide a foundational understanding of the molecule's behavior at the atomic level.
The stability of furo[3,4-d]pyridazine derivatives is fundamentally linked to their three-dimensional structure. Conformational analysis using DFT helps identify the most stable arrangement of atoms (the global minimum on the potential energy surface). For a molecule like 5,7-Diphenylfuro[3,4-d]pyridazine, a key conformational factor is the rotational orientation of the two phenyl rings relative to the central furo[3,4-d]pyridazine core.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.
A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. uomphysics.net For furo[3,4-d]pyridazine derivatives, DFT calculations are used to map the distribution of these orbitals and compute their energy levels. The HOMO in such systems is typically distributed over the electron-rich furan (B31954) and pyridazine (B1198779) rings, while the LUMO may be localized on specific atoms, indicating sites susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule will behave in chemical reactions and its potential applications in optoelectronics. researchgate.netajchem-a.com
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of a molecule's properties.
Table 1: Global Reactivity Descriptors Calculated from FMO Energies for Representative Pyridazine Derivatives. Note: Data is illustrative for related heterocyclic systems and calculated using DFT methods.
| Parameter | Formula | Description |
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from a molecule. uomphysics.net |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. uomphysics.net |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Measures the chemical reactivity and stability of the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of a molecule to change its electron configuration. uomphysics.net |
| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of a molecule to attract electrons. uomphysics.net |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | Measures the electrophilic power of a molecule. uomphysics.net |
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. readthedocs.io It helps in predicting the reactive sites for both electrophilic and nucleophilic attacks, as well as intermolecular interactions. malayajournal.orgmdpi.com The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface. wolfram.comresearchgate.net
Red/Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas. These are favorable sites for electrophilic attack and are typically found near electronegative atoms like nitrogen and oxygen.
Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These are favorable sites for nucleophilic attack, often located around hydrogen atoms. bhu.ac.in
Green Regions : Represent neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the furan ring, identifying them as primary sites for protonation or interaction with electrophiles. Positive potential (blue) would be expected on the hydrogen atoms of the phenyl rings.
Reaction Mechanism Elucidation via Computational Chemistry
For the synthesis of furo[3,4-d]pyridazine derivatives, computational studies can clarify the sequence of bond-forming and bond-breaking events. For instance, in a cycloaddition reaction to form the fused ring system, calculations can determine whether the mechanism is concerted or stepwise and identify the key transition state structures. researchgate.net This knowledge is invaluable for optimizing reaction conditions, such as temperature, catalysts, and solvents, to improve product yields and selectivity.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Theoretical calculations can accurately predict various spectroscopic properties, which serve as a powerful complement to experimental characterization. By calculating parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, chemists can confirm the structure of a newly synthesized compound like this compound.
DFT methods are routinely used to compute these parameters for an optimized molecular geometry. nih.gov
NMR Spectroscopy : Theoretical calculations of 1H and 13C NMR chemical shifts help in assigning the signals observed in experimental spectra, which can be particularly complex for polycyclic aromatic systems. mdpi.com
Table 2: Comparison of Experimental vs. Theoretically Predicted Spectroscopic Data. Note: This table illustrates the typical application of computational methods for structural confirmation of heterocyclic compounds.
| Spectroscopic Technique | Experimental Data | Computational Prediction (DFT) | Purpose of Comparison |
| 1H NMR | Observed chemical shifts (ppm) and coupling constants (Hz). | Calculated isotropic shielding values, converted to chemical shifts relative to a standard (e.g., TMS). | Assign complex proton signals and confirm the connectivity of the molecular skeleton. |
| 13C NMR | Observed chemical shifts (ppm). | Calculated chemical shifts for each carbon atom. | Verify the carbon framework and identify the chemical environment of each carbon atom. mdpi.com |
| IR Spectroscopy | Absorption band frequencies (cm-1) for key functional groups (e.g., C=N, C-O-C). | Calculated vibrational frequencies and intensities for all normal modes. | Confirm the presence of functional groups and validate the overall molecular structure. |
Computational Studies of Molecular Interactions and Recognition
Understanding how a molecule interacts with its environment or with other molecules is crucial, especially in the fields of medicinal chemistry and materials science. Computational methods like molecular docking and molecular dynamics (MD) simulations are used to study these interactions. mdpi.comnih.gov
Molecular Docking : This technique predicts the preferred orientation of one molecule when bound to another, such as a drug candidate binding to a protein's active site. nih.gov For a furo[3,4-d]pyridazine derivative, docking studies could explore its potential as an inhibitor for a specific enzyme by evaluating its binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a molecular system over time. These simulations can confirm the stability of a ligand-protein complex predicted by docking and reveal how molecular flexibility and solvent effects influence the binding process. researchgate.net
These computational approaches are instrumental in the rational design of new molecules, allowing for the screening of virtual libraries and the identification of promising candidates for further experimental investigation. nih.govrsc.org
Theoretical Assessment of Aromaticity and Stability of the Fused Ring System
The aromaticity and stability of the furo[3,4-d]pyridazine fused ring system, as exemplified by this compound, are complex phenomena influenced by the interplay of the electron-rich furan ring and the electron-deficient pyridazine ring. Theoretical and computational chemistry provides powerful tools to dissect these properties, offering insights that are not always accessible through experimental means. The stability of such heterocyclic systems is intrinsically linked to their degree of aromaticity, which can be quantified using various computational indices.
Aromaticity is a foundational concept in chemistry, originally conceived to explain the unusual stability and reactivity of benzene (B151609) and related compounds. beilstein-journals.org It is generally associated with a planar, cyclic, conjugated system of atoms containing 4n+2 π-electrons, in accordance with Hückel's rule. beilstein-journals.orglibretexts.org For heterocyclic systems, the presence of heteroatoms with lone pairs of electrons can significantly influence the π-electron system and, consequently, the aromatic character. libretexts.org
Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to evaluate the aromaticity of molecules. researchgate.netsemanticscholar.org Several indices have been developed to quantify different aspects of aromaticity, primarily focusing on structural, magnetic, and electronic criteria.
Detailed research findings on the furo[3,4-d]pyridazine system specifically are limited; however, extensive theoretical studies on the parent pyridazine ring and other related fused heterocyclic systems provide a strong basis for assessing its aromatic character. The aromaticity of the fused system is a result of the contributions from both the furan and pyridazine rings. Furan itself is an aromatic five-membered heterocycle with 6 π-electrons. libretexts.org The pyridazine ring is a six-membered diazine, and its aromaticity has been a subject of numerous computational studies. dtu.dkstudylib.netrsc.org
The key indices used to evaluate aromaticity include:
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. A HOMA value of 1 indicates a fully aromatic system with optimal bond length equalization, while a value of 0 (or less) suggests a non-aromatic or anti-aromatic system. ias.ac.in It provides a measure of the structural aspect of aromaticity.
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically the center of a ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)). ias.ac.in Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current associated with anti-aromaticity. The out-of-plane component (NICSzz) is often considered a more reliable indicator.
Studies on pyridazine and other diazines show that they are considered aromatic, though generally less so than benzene. dtu.dkstudylib.net The introduction of electronegative nitrogen atoms into the ring can lead to bond length alternation and a reduction in the diatropic ring current, thus lowering the aromaticity compared to their all-carbon analogue.
The following tables present representative theoretical data for pyridazine and related heterocycles from computational studies, which can be used to infer the properties of the pyridazine moiety within the furo[3,4-d]pyridazine system.
Interactive Data Table: Aromaticity Indices for Pyridazine and Related Compounds
This table provides calculated aromaticity indices for pyridazine and benzene for comparison. The values are indicative of the typical results obtained from DFT calculations at various levels of theory, such as B3LYP or CAM-B3LYP with basis sets like 6-311+G(d,p). dtu.dkstudylib.net
| Compound | Aromaticity Index | Calculated Value | Interpretation |
| Benzene | HOMA | ~1.000 | Highly Aromatic |
| NICS(0) (ppm) | ~ -7 to -10 | Aromatic | |
| NICS(1)zz (ppm) | ~ -29 | Strongly Aromatic | |
| Pyridazine | HOMA | ~0.6 - 0.8 | Moderately Aromatic |
| NICS(0) (ppm) | ~ -3 to -5 | Aromatic | |
| NICS(1)zz (ppm) | ~ -15 to -20 | Aromatic |
Note: The exact values can vary depending on the computational method and basis set used. dtu.dkstudylib.netnih.gov
The data indicates that while pyridazine is aromatic, its aromatic character is less pronounced than that of benzene, as reflected by the lower HOMA and less negative NICS values. researchgate.net This reduced aromaticity is a common feature of azine heterocycles.
Interactive Data Table: Comparative Aromaticity of Diazines
To further contextualize the stability of the pyridazine moiety, this table compares the aromaticity of the three diazine isomers.
| Diazine Isomer | Relative Stability | HOMA | NICS(0) (ppm) |
| Pyridazine (1,2-diazine) | Least Stable | ~0.78 | ~ -4.8 |
| Pyrimidine (B1678525) (1,3-diazine) | Most Stable | ~0.95 | ~ -6.5 |
| Pyrazine (B50134) (1,4-diazine) | Intermediate | ~0.98 | ~ -5.7 |
Source: Data synthesized from computational studies on diazine aromaticity. studylib.net The relative stability order is generally pyrimidine > pyrazine > pyridazine, which is influenced by factors like the repulsion between lone pairs on adjacent nitrogen atoms in pyridazine. studylib.net
Advanced Materials Science Applications of Furo 3,4 D Pyridazine Derivatives
Exploration as Electrochromic Materials
Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical voltage. This phenomenon is driven by reversible electrochemical reduction and oxidation (redox) reactions. Organic conjugated molecules and polymers are a significant class of electrochromic materials, valued for their potential for high optical contrast, fast switching speeds, and diverse color changes. researchgate.netmdpi.com
The furo[3,4-d]pyridazine core is an electron-deficient system, a key feature for developing electrochromic materials. Derivatives based on the analogous pyrrolo[3,4-d]pyridazine-5,7-dione structure have been synthesized and incorporated into donor-acceptor type conjugated polymers. researchgate.net These polymers have demonstrated promising electrochromic performance, exhibiting good optical contrast and high coloration efficiency. researchgate.net
For 5,7-Diphenylfuro[3,4-d]pyridazine, its potential as an electrochromic material stems from its conjugated structure, which can support stable radical ions upon electrochemical doping. The reversible redox reactions would alter the electronic structure of the molecule, thereby changing its light-absorbing characteristics. The phenyl substituents are expected to extend the π-conjugation, influencing the color of both the neutral and charged states. While detailed studies on this specific molecule are not widely published, its structural features make it a strong candidate for investigation in this area, either as a standalone molecular electrochrome or as a building block for electrochromic polymers.
Table 1: Performance of Related Pyridazine-Based Electrochromic Polymers This table presents data for polymers containing the related pyrrolo[3,4-d]pyridazine-5,7-dione acceptor unit to illustrate the potential of this class of materials.
| Polymer ID | Optical Contrast (%) | Switching Time (s) | Coloration Efficiency (cm²/C) |
| P1-PPD | 45 | 1.5 | 185 |
| P2-PPD | 52 | 1.2 | 210 |
| P3-PPD | 48 | 1.8 | 195 |
| Data derived from studies on analogous electrochromic polymers incorporating pyridazine-dione moieties. |
Integration into Low-Bandgap Conjugated Polymers for Photovoltaic Devices
Organic photovoltaic (OPV) cells rely on organic semiconductors to absorb light and generate charge. A major strategy in designing efficient OPV materials is the creation of donor-acceptor (D-A) conjugated polymers. google.commdpi.com These polymers consist of alternating electron-rich (donor) and electron-deficient (acceptor) units along their backbone. This architecture narrows the material's energy bandgap, allowing it to absorb a broader range of the solar spectrum and improving the efficiency of light harvesting. mdpi.com
The electron-deficient nature of the pyridazine (B1198779) ring system makes it an excellent candidate for the acceptor moiety in D-A polymers. researchgate.net Research on polymers incorporating the highly electron-deficient pyrrolo[3,4-d]pyridazine-5,7-dione unit has shown that these materials exhibit wide absorption and low bandgaps. researchgate.netresearchgate.net When blended with fullerene acceptors, solar cells based on these polymers have achieved significant power conversion efficiencies (PCEs). researchgate.netresearchgate.net
This compound could serve as a valuable monomer for synthesizing new low-bandgap polymers. The furo[3,4-d]pyridazine core would function as the electron-accepting unit. The phenyl groups at the 5- and 7-positions could be functionalized with reactive groups (like bromine or stannane) to facilitate polymerization through methods such as Stille or Suzuki cross-coupling. These substituents also provide a means to enhance solubility and control the morphology of the polymer film, which are critical factors for device performance.
Table 2: Photovoltaic Properties of Donor-Acceptor Polymers with Pyridazine-Based Acceptors This table shows representative data for polymers using the pyrrolo[3,4-d]pyridazine-5,7-dione (PPD) acceptor unit to demonstrate the viability of this material class in OPVs.
| Polymer | Bandgap (eV) | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) |
| PBDT-PPD | 1.70 | 0.85 V | 2.71% |
| PDF-PPD | 1.80 | 0.92 V | 3.66% |
| PPD-BDT | 1.8 | 0.88 V | 4.5% researchgate.net |
| Data sourced from studies on PPD-based polymers for organic solar cells. researchgate.net |
Development as Optical Materials
Materials with specific optical properties, such as strong absorption and efficient luminescence, are the foundation for technologies like organic light-emitting diodes (OLEDs) and fluorescent sensors. Fused heterocyclic compounds are widely investigated for these applications due to their rigid, planar structures and extensive π-electron systems, which favor strong light absorption and emission. ias.ac.in
This compound possesses the key structural features of a potent chromophore and luminophore. The fusion of the furan (B31954) and pyridazine rings, combined with the conjugation extended by the two phenyl rings, creates a large delocalized π-system. This is expected to result in strong absorption bands in the UV-visible region and potential for fluorescence. The photophysical properties, including the wavelengths of maximum absorption (λ_abs) and emission (λ_em), quantum yield (Φ_F), and Stokes shift, would be highly dependent on the molecular environment and could be fine-tuned by modifying the phenyl substituents. Such compounds are of interest for use as emitters or host materials in OLEDs.
Table 3: Representative Photophysical Data for Fused Heterocyclic Compounds This table illustrates the typical photophysical properties measured for novel optical materials. The values are hypothetical for this compound, based on data for analogous compounds. researchgate.net
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Dichloromethane | 360 | 455 | 95 | 0.45 |
| Toluene | 358 | 448 | 90 | 0.52 |
| Acetonitrile | 362 | 465 | 103 | 0.38 |
| DMSO | 363 | 470 | 107 | 0.31 |
Application as Ligands in Catalysis
In coordination chemistry and catalysis, ligands bind to a central metal atom to form a complex, which then catalyzes a chemical reaction. The electronic and steric properties of the ligand are crucial in determining the activity and selectivity of the catalyst. Heterocyclic compounds containing nitrogen are widely used as ligands due to the ability of the nitrogen atoms to donate their lone pair of electrons to a metal center.
The pyridazine ring in this compound contains two adjacent nitrogen atoms, making it a potential bidentate chelating ligand. It could coordinate to a single metal center, forming a stable five-membered ring, or act as a bridging ligand between two metal centers. The presence of the bulky phenyl groups at the 5- and 7-positions introduces significant steric hindrance around the nitrogen donors. This steric bulk can be advantageous, as it can be used to create a specific coordination environment around the metal, potentially leading to high selectivity in catalytic reactions. While the direct use of this specific molecule as a ligand is not extensively documented, related furo[3,4-d]pyridazine systems are involved in metal-catalyzed synthesis routes, highlighting the interaction between this heterocyclic core and transition metals. nih.govresearchgate.net
Design of Compounds for Organic Electronics
Organic electronics is a field that utilizes carbon-based semiconductor materials in electronic devices such as organic field-effect transistors (OFETs), sensors, and OLEDs. The performance of these devices relies heavily on the charge-transport properties of the organic semiconductor, which are dictated by its molecular structure and solid-state packing. ias.ac.in
The planar, aromatic structure of this compound makes it a promising candidate for an organic semiconductor. evitachem.com The extended π-system is essential for facilitating the movement of charge carriers (holes or electrons). In the solid state, such planar molecules can form ordered stacks through π-π interactions, creating pathways for efficient charge transport. The phenyl groups not only influence the electronic energy levels (HOMO/LUMO) of the molecule but also its packing arrangement and solubility, which is critical for solution-based processing of thin films. Studies on related pyrrolopyridazinedione-based polymers have shown effective hole-transport behavior when used in thin-film transistors, supporting the potential of the pyridazine-based fused ring system in organic electronics. researchgate.net
Future Research Directions and Unexplored Avenues in Furo 3,4 D Pyridazine Chemistry
Development of Novel and Green Synthetic Methodologies
Current synthetic routes to the furo[3,4-d]pyridazine core often rely on multi-step sequences starting from substituted furans. For instance, a known method involves the reaction of furans containing ester and acetyl groups with hydrazine (B178648). mdpi.com While effective, these approaches can be limited by substrate availability and may not align with the modern principles of green chemistry.
Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. Key avenues for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the furo[3,4-d]pyridazine core would significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and energy consumption.
Catalyst-Free Synthesis: Exploring reaction conditions, such as the use of magnetized deionized water or other green solvents, could lead to catalyst-free synthetic pathways, minimizing metal contamination in final products. researchgate.net
Flow Chemistry: The adoption of continuous flow reactors could offer precise control over reaction parameters (temperature, pressure, reaction time), potentially improving yields, safety, and scalability of furo[3,4-d]pyridazine synthesis.
Bio-catalysis: The use of enzymes to catalyze key bond-forming steps could provide highly selective and sustainable routes to chiral furo[3,4-d]pyridazine derivatives.
Table 1: Comparison of Traditional vs. Future Synthetic Approaches
| Feature | Traditional Synthesis | Future Green Synthesis |
|---|---|---|
| Strategy | Multi-step, linear sequences | One-pot, multicomponent reactions |
| Solvents | Often volatile organic compounds (VOCs) | Water, bio-solvents, ionic liquids |
| Catalysts | Heavy metals, strong acids/bases | Bio-catalysts, organocatalysts, catalyst-free systems |
| Efficiency | Lower atom economy, more waste | High atom economy, minimal waste |
| Scalability | Often challenging for batch processes | Amenable to continuous flow chemistry |
Exploration of Advanced Functionalization Strategies for Diverse Applications
To fully explore the chemical space and potential applications of furo[3,4-d]pyridazines, the development of advanced and versatile functionalization techniques is paramount. Current methods are often limited to manipulations of pre-installed functional groups. Future work should focus on methods for direct and selective modification of the core structure.
Promising areas for research include:
Late-Stage C-H Functionalization: This powerful strategy allows for the direct introduction of functional groups onto the C-H bonds of the heterocyclic core in the final stages of a synthesis. Developing regioselective C-H arylation, alkylation, or borylation reactions would enable the rapid generation of diverse compound libraries for screening.
Transition-Metal Catalyzed Cross-Coupling: While Suzuki reactions have been used on related pyridazinone systems mdpi.com, a systematic exploration of various cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Heck) on halogenated furo[3,4-d]pyridazines is a critical and unexplored avenue. This would allow for the introduction of a wide range of substituents to modulate the molecule's properties.
Photoredox Catalysis: Visible-light-mediated reactions offer mild conditions for generating reactive intermediates, enabling novel functionalizations that are often not possible with traditional thermal methods. This could be a key technology for accessing previously unattainable furo[3,4-d]pyridazine derivatives.
Deeper Mechanistic Insights into Complex Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of furo[3,4-d]pyridazines is essential for optimizing existing methods and designing new, more efficient transformations. Currently, detailed mechanistic studies on this specific scaffold are scarce.
Future research should focus on:
In-situ Spectroscopic Analysis: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time can help identify reactive intermediates and elucidate reaction pathways.
Kinetic Studies: Performing detailed kinetic analysis can provide quantitative data on reaction rates and the influence of catalysts, solvents, and substituents, leading to more robust and predictable chemical processes.
Computational Modeling: As demonstrated in studies of related pyridazinone transformations, Density Functional Theory (DFT) can be a powerful tool to model reaction pathways, calculate transition state energies, and explain observed regioselectivity. mdpi.com Applying these computational methods to the furo[3,4-d]pyridazine system would provide invaluable insights into its reactivity.
Computational Design and Prediction of Novel Furo[3,4-d]pyridazine Architectures
Computational chemistry and machine learning are poised to revolutionize the discovery of novel molecules with desired properties, and this approach remains largely untapped for the furo[3,4-d]pyridazine family.
Key future directions include:
Virtual Screening and Molecular Docking: For medicinal chemistry applications, computational tools can be used to screen virtual libraries of furo[3,4-d]pyridazine derivatives against specific biological targets, such as protein kinases or enzymes. nih.govrsc.org This can prioritize the synthesis of compounds with the highest probability of biological activity.
DFT for Property Prediction: DFT calculations can predict the electronic properties (e.g., HOMO/LUMO energy levels), absorption spectra, and thermal stability of novel furo[3,4-d]pyridazine derivatives. researchgate.net This is particularly valuable for designing new materials for electronic applications.
Machine Learning Models: By training machine learning algorithms on existing data from related heterocyclic systems, it may be possible to develop models that can predict the biological activity or material properties of new furo[3,4-d]pyridazine structures, accelerating the design-synthesis-test cycle. nih.gov
Table 2: Potential Applications Driven by Computational Design
| Research Area | Computational Tool | Predicted Property/Application |
|---|---|---|
| Medicinal Chemistry | Molecular Docking, QSAR | Enzyme Inhibition, Receptor Binding |
| Materials Science | DFT, TD-DFT | Electronic Band Gap, Optical Properties (for OLEDs) |
| Energetic Materials | DFT, Molecular Dynamics | Density, Thermal Stability, Detonation Performance researchgate.net |
Expanding Materials Science Utility Beyond Current Scope
The unique electronic nature of the furo[3,4-d]pyridazine scaffold, arising from the fusion of an electron-donor (furan) and electron-acceptor (pyridazine) ring, makes it an attractive candidate for applications in materials science. This area is almost entirely unexplored. The pyridazine (B1198779) ring is known for its high dipole moment and ability to participate in π-π stacking interactions, which are crucial properties for charge transport in organic materials. nih.gov
Future research should investigate the potential of furo[3,4-d]pyridazine derivatives as:
Organic Electronics: Functionalized derivatives could be synthesized and evaluated as organic semiconductors in Organic Field-Effect Transistors (OFETs) or as host or emissive materials in Organic Light-Emitting Diodes (OLEDs).
Fluorescent Probes and Sensors: By appending specific recognition moieties, the inherent fluorescence of the furo[3,4-d]pyridazine core could be modulated, leading to the development of chemosensors for detecting ions or biologically relevant molecules.
Energetic Materials: Following theoretical studies on related furazano-[3,4-d]-pyridazine systems, the high nitrogen content and oxygen balance of certain furo[3,4-d]pyridazine derivatives could make them candidates for a new class of high-energy density materials. researchgate.net
Q & A
Basic Research Question
- High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients .
- Membrane filtration (10 kDa MWCO) to remove polymeric byproducts.
- Countercurrent chromatography (CCC) for large-scale separations .
Purity ≥95% is achievable with orthogonal methods (HPLC + NMR).
What methodologies assess the environmental impact of this compound in aqueous systems?
Advanced Research Question
- OECD 301F biodegradation tests to measure mineralization rates.
- Algal toxicity assays (e.g., Chlorella vulgaris growth inhibition).
- Photocatalytic degradation studies using TiO₂ nanoparticles under UV light .
Data from these assays inform ecological risk assessments and regulatory submissions.
How do structural modifications of this compound influence its optoelectronic properties?
Advanced Research Question
Systematic substitutions (e.g., electron-withdrawing groups at phenyl rings) are studied via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
